molecular formula C21H18ClN5O2 B2571290 N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894996-29-3

N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2571290
CAS No.: 894996-29-3
M. Wt: 407.86
InChI Key: LBZHYBPXYJAUKC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring an acetamide side chain substituted with a 3-chlorophenyl group at the N-position and a 2,3-dimethylphenyl group at the pyrazolo-pyrimidine core. Its molecular formula is C₂₂H₁₉ClN₄O₂, with a molecular weight of 406.87 g/mol. The structure combines a heterocyclic core known for diverse biological activities (e.g., kinase inhibition) with aromatic substituents that modulate physicochemical and binding properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-5-3-8-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHYBPXYJAUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC21H18ClN5O2
Molecular Weight407.86 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core structure which is known for various biological activities.

Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit key kinases involved in cancer progression:

  • Inhibition of AKT Kinase : Compounds similar to this compound have demonstrated low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy . This suggests potential for targeting glioblastoma through AKT signaling inhibition.

Antifungal and Antitubercular Activity

A related study on pyrazole derivatives highlighted their antifungal and antitubercular activities. Some derivatives showed promising results against pathogenic strains of fungi and Mycobacterium tuberculosis H37Rv . This indicates that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features:

  • Chlorine Substitution : The presence of chlorine in the phenyl ring has been associated with enhanced biological activity.
  • Dimethyl Substitution : The dimethyl groups on the phenyl ring appear to contribute positively to the compound's efficacy against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Study on Glioblastoma : A compound structurally related to this compound was shown to inhibit 3D neurosphere formation in glioma stem cells while exhibiting low toxicity towards non-cancerous cells .
  • Antifungal Testing : Other pyrazole derivatives demonstrated significant antifungal activity against multiple strains of fungi .

Scientific Research Applications

N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits several biological activities:

1. Anticancer Activity

  • The compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanisms include:
    • Inhibition of Cyclin-dependent Kinases (CDKs) : Critical for cell cycle progression; inhibition leads to cell cycle arrest and apoptosis.
    • Targeting Epidermal Growth Factor Receptor (EGFR) : Reduces tumor growth by interfering with signaling pathways.
    • Induction of Apoptosis : Increases levels of pro-apoptotic factors such as caspase-3 in cancer cells.

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23127.66CDK inhibition
MCF-74.93EGFR inhibition
MDA-MB-468Not specifiedApoptosis induction (Caspase activation)

These results indicate that the compound possesses significant antiproliferative activity against breast cancer cell lines.

Case Studies

Study on Antiproliferative Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel. The compound under discussion showed promising results against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Molecular Docking Studies
In silico docking analyses revealed that the compound interacts effectively with key protein targets involved in cancer progression. This includes estrogen receptors and CDKs, providing insights into binding affinities and interaction modes that contribute to its biological activity.

Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthesis, and properties:

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name Substituents (Pyrazolo-Pyrimidine Core) Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Data Source
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 2,3-dimethylphenyl 3-chlorophenyl 406.87 Not reported
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl 2-(trifluoromethyl)phenyl 445.39 Not reported
(2E)-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide 3-chlorophenyl Cinnamamide (E-configuration) 404.83 Not reported
1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea 1-methyl Urea-furan hybrid 369.35 Not reported

Key Observations :

  • Bulky substituents (e.g., 2,3-dimethylphenyl) may hinder crystal packing, as seen in , where meta-substituted trichloro-acetamides exhibit variable crystal systems depending on substituent size .
  • Biological Relevance :
    • The pyrazolo-pyrimidine core is associated with kinase inhibition (e.g., Src, JAK2), though specific activity data for the target compound are lacking. Analogues like 2-[1-(4-fluorophenyl)-4-oxo-...]acetamide () suggest fluorinated aryl groups may enhance metabolic stability .
N-(3-Chlorophenyl)acetamide Derivatives
Compound Name Core Structure Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Key Data Source
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide Piperazine-linked acetamide 4-methylpiperazine 298.20 152–154
N-(3-chlorophenyl)-2-morpholinoacetamide Morpholine-linked acetamide Morpholine 268.72 148–150
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-pyrazolo-pyrimidin-5-yl]acetamide (Target) Pyrazolo-pyrimidine 2,3-dimethylphenyl 406.87 Not reported

Key Observations :

  • Physicochemical Properties: Piperazine/morpholine substituents () lower molecular weight and increase melting points compared to the target compound, likely due to reduced steric hindrance .

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